Mass Difference of +5 Da Enables Baseline-Resolved MS Detection Without Isotopic Interference
Daurisoline-d5 incorporates five deuterium atoms, resulting in a molecular weight of 615.77 g/mol, representing a +5.03 Da mass increase relative to unlabeled daurisoline (610.74 g/mol) . This 5-Da shift exceeds the minimum +3 Da threshold recommended for eliminating isotopic interference between the analyte and internal standard in quantitative MS detection [1]. In contrast, unlabeled daurisoline or analog internal standards such as dauricine (molecular weight ~624 g/mol) cannot be distinguished from the target analyte by MS without chromatographic separation, introducing co-elution and cross-talk artifacts [2].
| Evidence Dimension | Molecular weight difference between internal standard and analyte |
|---|---|
| Target Compound Data | 615.77 g/mol (+5.03 Da relative to analyte) |
| Comparator Or Baseline | Unlabeled daurisoline: 610.74 g/mol (0 Da difference, unsuitable as IS); Dauricine analog IS: ~624 g/mol (variable ΔM, not isotopically matched) |
| Quantified Difference | +5.03 Da mass shift; minimum recommended SIL IS shift is +3 Da |
| Conditions | LC-MS/MS analysis; theoretical mass calculation based on molecular formula C37H37D5N2O6 vs. C37H42N2O6 |
Why This Matters
The ≥+3 Da mass shift ensures MS/MS transitions of daurisoline-d5 are completely resolved from the analyte, enabling accurate peak integration without isotopic cross-contamination.
- [1] Kumar SD. Selection of ions for selective ion monitoring with isotopic analogs as internal standards. J Mass Spectrom. 2000;35(7):857-865. View Source
- [2] Zhang J, Geng P. Determination and pharmacokinetic study of dauricine in rat plasma by UPLC-MS/MS. Acta Chromatogr. 2017;29(2):255-265. View Source
